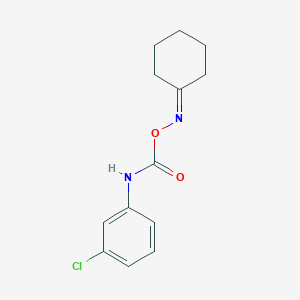
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime can be achieved through various methods. One approach involves the oxidation-oximization of cyclohexane using ammonium acetate . This method provides a direct approach to prepare cyclohexanone oxime with a selectivity of 50.7% and a conversion rate of 13.6% . Another method involves the integration of plasma and electrocatalysis to synthesize cyclohexanone oxime under ambient conditions using air as a nitrogen source .
Industrial Production Methods
This method achieves a high rate of cyclohexanone oxime formation and a faradaic efficiency of 51.4% over a Cu/TiO_2 catalyst .
Chemical Reactions Analysis
Types of Reactions
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate for oxidation-oximization and Cu/TiO_2 catalysts for plasma-assisted synthesis .
Major Products Formed
The major product formed from these reactions is cyclohexanone oxime, which is an essential feedstock for the production of Nylon 6 .
Scientific Research Applications
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: There is limited information on its medical applications, but it could potentially be used in drug discovery and development.
Industry: It is used in the production of Nylon 6, a widely used synthetic polymer.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(4-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,3-Dichlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(3,4-Dichlorophenyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to its specific molecular structure and the presence of a 3-chlorophenyl group, which may impart distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
2911-39-9 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(cyclohexylideneamino) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-5-4-8-12(9-10)15-13(17)18-16-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
InChI Key |
UKMIWIORUIAMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC(=CC=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















